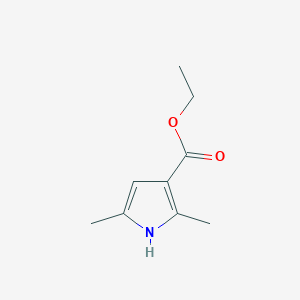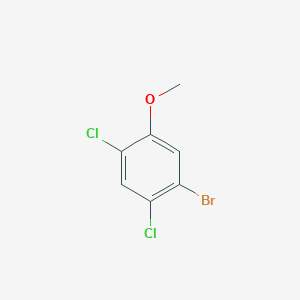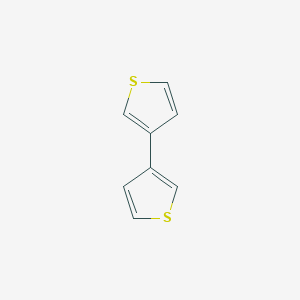![molecular formula C25H24N2O2 B186622 [1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone CAS No. 133438-66-1](/img/structure/B186622.png)
[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone
Descripción general
Descripción
JWH 200 2’-naphthyl isomer: is a synthetic cannabinoid belonging to the class of indole-derived cannabinoids. It is structurally characterized by the presence of a 3-indolyl-1-naphthylmethane core, with the naphthyl group attached at the 2’ position. This compound acts as a cannabinoid receptor agonist, binding to the CB1 receptor with high affinity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of JWH 200 2’-naphthyl isomer typically involves the condensation of 1-naphthylmethanone with 1-(2-morpholin-4-ylethyl)indole. The reaction is carried out under anhydrous conditions using a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of JWH 200 2’-naphthyl isomer follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: JWH 200 2’-naphthyl isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, appropriate solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of JWH 200 2’-naphthyl isomer.
Reduction: Reduced derivatives of JWH 200 2’-naphthyl isomer.
Substitution: Substituted derivatives at the indole or naphthyl positions.
Aplicaciones Científicas De Investigación
Chemistry: JWH 200 2’-naphthyl isomer is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in various samples .
Biology: In biological research, this compound is utilized to study the effects of cannabinoid receptor agonists on cellular and molecular processes. It helps in understanding the role of CB1 receptors in various physiological and pathological conditions .
Medicine: Although not approved for medical use, JWH 200 2’-naphthyl isomer is studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties. It serves as a tool compound in preclinical studies to explore the therapeutic potential of cannabinoid receptor agonists .
Industry: In the pharmaceutical industry, JWH 200 2’-naphthyl isomer is used in the development and testing of new cannabinoid-based drugs. It is also employed in the quality control of herbal products to detect the presence of synthetic cannabinoids .
Mecanismo De Acción
JWH 200 2’-naphthyl isomer exerts its effects by binding to the cannabinoid CB1 receptor with high affinity. This binding activates the receptor, leading to the modulation of various intracellular signaling pathways. The activation of CB1 receptors results in the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and subsequent modulation of ion channels and neurotransmitter release. These molecular events contribute to the compound’s pharmacological effects, including analgesia, anti-inflammatory effects, and psychoactive properties .
Comparación Con Compuestos Similares
JWH 018: Another synthetic cannabinoid with a similar indole-derived structure but differing in the position of the naphthyl group.
JWH 073: Similar to JWH 200 but with a different alkyl chain length.
JWH 250: Contains a different substituent on the indole ring compared to JWH 200.
Uniqueness: JWH 200 2’-naphthyl isomer is unique due to the specific position of the naphthyl group at the 2’ position, which influences its binding affinity and selectivity for the CB1 receptor. This structural variation results in distinct pharmacological properties compared to other synthetic cannabinoids .
Propiedades
IUPAC Name |
[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-25(21-10-9-19-5-1-2-6-20(19)17-21)23-18-27(24-8-4-3-7-22(23)24)12-11-26-13-15-29-16-14-26/h1-10,17-18H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESGOIBULDUMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017325 | |
| Record name | JWH 200 2'-naphthyl isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133438-66-1 | |
| Record name | JWH 200 2'-naphthyl isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















